Srr-SB3

Description

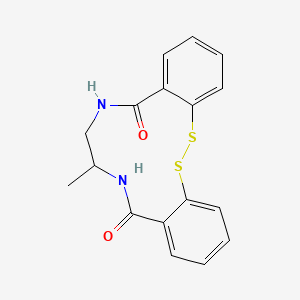

Structure

2D Structure

3D Structure

Properties

CAS No. |

187812-79-9 |

|---|---|

Molecular Formula |

C17H16N2O2S2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

12-methyl-2,3-dithia-11,14-diazatricyclo[14.4.0.04,9]icosa-1(20),4,6,8,16,18-hexaene-10,15-dione |

InChI |

InChI=1S/C17H16N2O2S2/c1-11-10-18-16(20)12-6-2-4-8-14(12)22-23-15-9-5-3-7-13(15)17(21)19-11/h2-9,11H,10H2,1H3,(H,18,20)(H,19,21) |

InChI Key |

XXCPUEXKFAHQJO-UHFFFAOYSA-N |

SMILES |

CC1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N1 |

Canonical SMILES |

CC1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N1 |

Synonyms |

SRR SB3 SRR-SB3 |

Origin of Product |

United States |

Theoretical Frameworks Underpinning Srr Sb3 Research

Conceptual Models for Antiviral Activity and Selectivity

Conceptual models for the antiviral activity of Srr-SB3 center on its ability to inhibit viral replication. Studies have shown that this compound exhibits activity against various strains of HIV-1, including clinical isolates and strains resistant to other classes of antiviral drugs such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors. nih.govresearchgate.netnih.gov It has also demonstrated activity against HIV-2 and Simian Immunodeficiency Virus (SIV), as well as Moloney murine sarcoma virus (MSV), but not against non-retroviruses. nih.govresearchgate.netnih.gov

The selectivity of this compound is a crucial aspect of its potential as a therapeutic agent. Selectivity is typically assessed by comparing the concentration required to inhibit viral replication by 50% (EC50) with the concentration that reduces uninfected cell growth by 50% (TC50). For this compound, studies have reported EC50 values in the range of 0.8 to 6.5 µg/ml against various HIV strains in different cell lines, including MT-4, CEM, and peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net The TC50 in MT-4 cells was reported as 15.9 µg/ml, resulting in a selectivity index (TC50/EC50) of approximately 9 in these cells. nih.govnih.gov Another study reported an EC50 of 0.05-0.1 µg/mL and a TC50 of 50 µg/mL in T lymphocytes and macrophages, suggesting enhanced selectivity in these cell types. oup.com

Below is a table summarizing some reported antiviral activity and cytotoxicity data for this compound:

| Cell Line | Virus Strain | EC50 (µg/mL) | TC50 (µg/mL) | Selectivity Index | Source |

| MT-4 | HIV-1 (IIIB) | 1.8 - 6.5 | 15.9 | 9 | nih.govnih.gov |

| CEM | HIV-1 (IIIB) | 1.8 - 6.5 | Not specified | Not specified | nih.gov |

| PBMCs | HIV-1 (IIIB) | 1.8 - 6.5 | Not specified | Not specified | nih.gov |

| T lymphocytes and macrophages | HIV | 0.05 - 0.1 | 50 | 500 - 1000 | oup.com |

| MT-4 | Various HIV-1, HIV-2, SIV strains | 0.8 - 3.5 | 15.9 | >4.5 - 19.9 | researchgate.net |

Note: Selectivity index is calculated as TC50 / EC50.

Paradigms for Molecular Target Identification and Elucidation of Mechanism of Action, particularly for Zinc Finger Proteins

The primary paradigm for identifying the molecular target of this compound has focused on proteins essential for retroviral replication, with particular attention paid to those containing zinc finger motifs. Research has strongly implicated the retroviral nucleocapsid protein (NCp7) as a key target for this compound. researchgate.netkuleuven.benih.govresearchgate.netasm.orgasm.orgconicet.gov.ar NCp7 contains highly conserved CCHC zinc finger domains that are critical for various stages of the viral life cycle, including genomic RNA packaging, reverse transcription, and integration. nih.govresearchgate.net

The mechanism of action of this compound is believed to involve interaction with these zinc finger domains. researchgate.netkuleuven.benih.govasm.org

A prominent theory explaining the mechanism of action of this compound is the ejection of zinc ions from the NCp7 zinc finger domains. researchgate.netkuleuven.benih.govresearchgate.netasm.orgasm.orgconicet.gov.ar Compounds containing disulfide linkages, such as this compound, are hypothesized to react with the sulfhydryl groups of the cysteine residues within the CCHC zinc finger motifs. nih.govresearchgate.net This interaction can disrupt the coordination of the zinc ion, leading to its ejection from the protein. kuleuven.benih.govasm.org The integrity of these zinc fingers and the presence of the zinc ions are essential for the structural and functional roles of NCp7 in the viral life cycle. nih.govresearchgate.net Zinc ejection by compounds like this compound is thought to inactivate NCp7, thereby inhibiting viral replication. kuleuven.benih.govasm.org

Time-of-addition experiments have provided crucial insights into the stage of the viral replicative cycle targeted by this compound. These studies consistently indicate that this compound acts at a late stage of HIV replication. oup.comnih.govnih.govkuleuven.beasm.orgasm.orgresearchgate.net This late-stage interference is distinct from inhibitors targeting early events such as entry or reverse transcription. asm.org Hypotheses regarding this late-stage inhibition include interference with the maturation of progeny virus or disruption of precursor protein processing. oup.com Given the proposed interaction with NCp7, which is involved in the assembly and packaging of new virions, the late-stage effect aligns with the disruption of NCp7 function. researchgate.netkuleuven.be By targeting NCp7, this compound is believed to block the proper assembly and disassembly of the viral nucleocapsid, ultimately leading to the production of non-infectious viral particles. kuleuven.be

Theories of Zinc Ejection from Retroviral Nucleocapsid Proteins

Principles of Rational Compound Design for Enhanced Biological Efficacy

The development of this compound and related compounds has involved principles of rational compound design aimed at enhancing antiviral activity and selectivity. The macrocyclic structure with the disulfide linkage in this compound is a result of such design efforts. oup.com It has been noted that while compounds containing aromatic rings and sulfur atoms showed general activity, the selectivity was significantly improved when two benzene (B151609) rings were bridged by a disulfide linkage, leading to the structure of this compound. oup.com This suggests that the specific arrangement and chemical functionalities within the macrocyclic disulfide structure are important determinants of its interaction with the viral target and its favorable selectivity profile. Rational design in this context involves synthesizing and evaluating derivatives with modifications to the core structure to understand structure-activity relationships and optimize properties like target binding affinity, cellular uptake, and metabolic stability, while minimizing cytotoxicity. nih.govresearchgate.netpatsnap.com

Advanced Methodologies in the Synthesis and Physicochemical Characterization of Srr Sb3 and Its Derivatives

Strategies for the De Novo Synthesis of Srr-SB3 and Analogous Macrocyclic Diamides

The synthesis of macrocyclic diamides, particularly those incorporating disulfide bonds, presents unique challenges due to the need for controlled cyclization and disulfide formation. Various strategies have been developed to address these complexities.

Exploration of Novel Synthetic Pathways for Disulfide Linkage Formation

Traditional approaches to disulfide-containing peptide synthesis often involve classical methods like solution phase, solid phase, or native chemical ligation, followed by intramolecular oxidation. acs.org These methods typically require orthogonal protection for cysteine residues to ensure site-specific disulfide connectivity. acs.org

Novel synthetic pathways have been explored to facilitate the efficient formation of disulfide linkages in macrocyclic systems. One such strategy involves the use of multicomponent reactions (MCRs), such as the Ugi four-component reaction (U4CR), followed by oxidative cyclization. acs.orgnih.gov This approach can provide convergent and short routes to novel disulfide peptidomimetics. acs.org For instance, a strategy utilizing a "sulfur switch" in the Ugi reaction has been introduced, leading to a diverse array of artificial disulfide-bridged macrocycles. nih.gov This involves the introduction of a cysteine-derived isocyanide into the Ugi reaction, followed by iodine-mediated oxidative cyclization to form the disulfide bridge. nih.gov

Another method for the formation of disulfide macrocycles involves pnictogen-assisted self-assembly techniques. researchgate.netnsf.gov This method allows for the rapid and efficient formation of discrete macrocyclic units from simple dithiol precursors, often with good control over macrocycle size. nsf.gov The resulting disulfide macrocycles can sometimes be converted to more kinetically stable thioether congeners through sulfur extrusion. nsf.gov

The synthesis of this compound itself, a disulfide-containing macrolidic diamide (B1670390), has been reported. kuleuven.be While the detailed synthesis was noted to be reported elsewhere, its characterization data, including spectroscopic information, are consistent with its assigned structure. kuleuven.be

Methodological Advancements in the Preparation of Metal Complexes of this compound

Macrocyclic ligands, including diamides, are of significant interest in coordination chemistry due to their ability to impart thermodynamic and kinetic stability to their metal complexes. core.ac.uk The amide group in macrocyclic diamides offers potential binding sites through both oxygen and nitrogen atoms, although coordination through the amide nitrogen is more commonly observed in many macrocyclic amide complexes. asianpubs.org

The synthesis of metal complexes of this compound has been undertaken. The complexation of this compound with various metal ions, including ruthenium(III), cobalt(II), iron(III), lead(II), copper(II), nickel(II), zinc(II), manganese(II), and palladium(II) chloride, has been studied. Successful complexation was reported for ruthenium and zinc.

The preparation of macrocyclic metal complexes often involves template condensation reactions, where the metal ion plays a role in directing the cyclization. asianpubs.organalis.com.my However, non-template methods have also been developed for the synthesis of metal-free macrocyclic ligands, which can then be subsequently complexed with metal ions. analis.com.my

In the case of this compound metal complexes, characterization techniques such as elemental analysis, IR, 1H and 13C NMR, mass spectra, and magnetic moment data were used to confirm their formation and structure. For example, changes in the carbonyl peak in the 13C NMR spectrum upon complexation can indicate the coordination of the amide oxygen to the metal center.

Sophisticated Spectroscopic and Spectrometric Techniques for Structural Elucidation

Structural elucidation of complex organic molecules like this compound and its derivatives relies heavily on advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups.

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Confirmation

NMR spectroscopy is a powerful tool for structural elucidation, providing information related to the chemical environment of nuclei within a molecule. core.ac.uklibretexts.org Parameters such as chemical shift, integration, and coupling constants are invaluable for determining the connectivity and spatial arrangement of atoms. core.ac.uklibretexts.org For macrocyclic compounds, NMR is crucial for confirming the cyclic structure and understanding their conformation and dynamics in solution. uq.edu.auacs.org

1H and 13C NMR spectroscopy have been used in the characterization of this compound. kuleuven.be The 1H NMR spectrum of this compound in DMSO-d6 shows characteristic signals corresponding to methyl, methylene (B1212753), methine, aromatic, and N-H protons. Specifically, signals at δ 1.2 ppm for methyl protons, δ 3.5 and 4.2-4.4 ppm for methylene and methine protons, a multiplet at δ 7.1-7.6 ppm for aromatic protons, and signals at δ 8.3-8.5 and 8.5-8.7 ppm for N-H protons have been reported. The 13C NMR spectrum of this compound shows a peak at δ 168.1 ppm attributed to the carbonyl group. Changes in the chemical shift of this carbonyl peak upon metal complexation can provide evidence for coordination through the amide oxygen.

NMR spectroscopy can also be used to study molecular interactions and obtain information on binding affinity and the interaction interface when a macrocycle binds to a target. uq.edu.au Techniques such as 1D and 2D NMR experiments, including COSY, TOCSY, HSQC, and HMBC, are routinely applied to determine complex planar structures and connectivities. core.ac.uk

Utilization of Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural confirmation. chinesechemsoc.org MS provides a highly sensitive method for molecular identification.

Mass spectral data for this compound have been reported and are consistent with its assigned structure. kuleuven.be For macrocyclic compounds, techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem MS (MS/MS) are often employed to acquire molecular and fragmentation data. chinesechemsoc.org High-resolution MS techniques, such as HRESI-MS, provide accurate mass measurements that can be used to determine the elemental composition of the molecule. chinesechemsoc.org

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. fiveable.mewiley.com By analyzing the absorption bands in the IR spectrum, chemists can gain insights into the molecular structure. fiveable.mewiley.com

IR spectroscopy has been used in the characterization of this compound and its metal complexes. kuleuven.be The IR spectrum of this compound (recorded as KBr pellet) shows characteristic bands, including those at 1658, 1447, and 1360 cm-1. These bands correspond to specific functional group vibrations within the this compound molecule. For instance, the presence of amide groups in macrocyclic diamides is typically evident in the IR spectrum through characteristic amide I, II, III, and IV vibrations. core.ac.uk Changes in the IR spectrum upon metal complexation can also provide information about the coordination mode.

The interpretation of IR spectra involves recognizing the general frequency range and appearance of absorption peaks associated with different functional groups, such as C-H stretching, carbonyl C=O stretching, and triple bond vibrations. amherst.edumasterorganicchemistry.com

Chromatographic Approaches for Compound Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the analysis and purification of complex organic compounds such as this compound (PubChem CID 456370). These methods enable the separation of the target compound from synthetic byproducts, starting materials, or impurities, allowing for both the assessment of purity and the isolation of the compound in a highly purified form drawellanalytical.combio-rad.com.

While detailed research findings specifically outlining the comprehensive chromatographic methodologies applied for the purity assessment and isolation of this compound and its derivatives are limited in the readily available literature, the physicochemical properties of this compound suggest that liquid chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC), would be the primary methods employed for these purposes mtoz-biolabs.comrevierlabor.com.

For purity assessment, analytical HPLC is widely utilized. This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase bio-rad.com. Given the likely moderate polarity and the presence of aromatic rings and sulfur atoms in this compound's structure, Reverse-Phase HPLC (RP-HPLC) is a suitable mode. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) mtoz-biolabs.com. The elution profile is monitored using detectors such as ultraviolet-visible (UV-Vis) detectors, which are effective due to the chromophores present in this compound revierlabor.com. Diode Array Detectors (DAD) are particularly useful as they provide spectral information across a range of wavelengths, allowing for peak purity analysis by comparing spectra across an eluting peak sepscience.comchromatographyonline.com. The purity of this compound in a sample is typically determined by calculating the percentage of the area of the main this compound peak relative to the total area of all peaks detected in the chromatogram mtoz-biolabs.com.

Coupling HPLC with Mass Spectrometry (LC-MS) provides a powerful method for both purity assessment and impurity identification. MS detection offers high sensitivity and provides molecular weight information, which is invaluable for confirming the identity of the main compound and characterizing impurities, including potential derivatives or degradation products revierlabor.comchromatographyonline.com.

For the isolation and purification of this compound on a larger scale, preparative HPLC is employed bio-rad.com. This technique uses similar principles to analytical HPLC but with larger columns and higher flow rates to handle greater quantities of material. The fractions corresponding to the purified this compound peak are collected, and the solvent is removed to obtain the solid compound. The choice of stationary phase, mobile phase composition, and gradient profile in both analytical and preparative HPLC would be optimized based on the specific properties of this compound and the nature of the impurities present in the crude synthesis mixture or extract.

Chromatographic methods are crucial for ensuring the quality and purity of this compound required for further studies or applications. The resolution achieved in the chromatographic separation is critical, particularly when dealing with closely related impurities or potential isomers that may have similar retention characteristics sepscience.comrotachrom.com.

While specific data tables detailing chromatographic runs for this compound purity assessment or isolation are not available from the provided search results, the general principles and techniques described above represent the standard approaches that would be applied for the chromatographic characterization and purification of a compound with the structural features of this compound.

Pre Clinical Investigations into the Biological and Pharmacological Activities of Srr Sb3

In Vitro Cellular and Molecular Assays for Antiviral Activity

In vitro studies have been conducted to assess the antiviral efficacy of Srr-SB3 across a range of cellular and molecular assays. kuleuven.benih.govresearchgate.netnih.gov These investigations have aimed to determine its potency, spectrum of activity, and potential mechanisms of action against viral replication. kuleuven.benih.govresearchgate.netnih.gov

Assessment of Antiviral Efficacy against HIV-1 Strains (e.g., IIIB, RF, HE, MN, NDK) in Lymphocyte Cell Lines (e.g., MT-4, CEM, PBMCs, HUT-78)

This compound has demonstrated inhibitory activity against the replication of various HIV-1 strains, including laboratory strains such as IIIB, RF, HE, MN, and NDK, as well as clinical isolates. kuleuven.benih.govresearchgate.net This activity has been observed in different CD4+ lymphocyte cell lines, including MT-4, CEM, and peripheral blood mononuclear cells (PBMCs). kuleuven.benih.govnih.govresearchgate.net For instance, this compound was found to inhibit HIV-1 (IIIB) replication in MT-4, CEM, and PBMCs at concentrations ranging from 1.8 to 6.5 µg/ml. kuleuven.benih.govnih.gov The compound exhibited EC50 values ranging from 0.8 to 3.5 µg/ml against various HIV-1 strains (IIIB, RF, HE, MN, NDK) in vitro. researchgate.net

Here is a summary of the antiviral efficacy of this compound against various HIV-1 strains in different cell lines:

| HIV-1 Strain | Cell Line | EC50 (µg/ml) |

| IIIB | MT-4 | 1.8 |

| IIIB | CEM | 0.80 |

| IIIB | PBMC | 6.5 |

| RF | MT-4 | 2.3 |

| HE | MT-4 | 3.5 |

| MN | MT-4 | 1.0 |

| NDK | MT-4 | 1.7 |

Evaluation against Drug-Resistant HIV-1 Strains (NRTI-, NNRTI-, Protease Inhibitor-resistant)

Investigations have shown that this compound is effective against HIV-1 strains that have developed resistance to established antiviral drugs, including nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors. kuleuven.benih.govnih.govresearchgate.net Studies in CEM and MT-4 cells demonstrated that this compound maintained activity against NRTI- and NNRTI-resistant HIV-1 strains. kuleuven.beresearchgate.net Activity was also observed against a protease inhibitor-resistant HIV-1 strain in PBMCs. kuleuven.beresearchgate.net This suggests that the antiviral effect of this compound does not primarily involve interference with reverse transcriptase or protease enzymes. kuleuven.beresearchgate.net

The following table presents the activity of this compound against some drug-resistant HIV-1 strains:

| Mutant HIV-1 Strain | Resistance Profile | Cell Line | EC50 (µg/ml) |

| ADP/141 | NRTI-resistant | MT-4 | 1.3 |

| B12 | NRTI-resistant | MT-4 | 5.4 |

| L100I | NNRTI-resistant | MT-4 | 0.70 |

| K103N | NNRTI-resistant | MT-4 | 1.0 |

| V106A | NNRTI-resistant | MT-4 | 1.5 |

| E138K | NNRTI-resistant | MT-4 | 1.6 |

| Y181C | NNRTI-resistant | MT-4 | 1.4 |

| [Protease Inhibitor-resistant strain] | Protease Inhibitor-resistant | PBMC | [Data not explicitly provided in snippets, but activity confirmed] |

Activity against HIV-2 and Simian Immunodeficiency Virus (SIV)

Beyond HIV-1, this compound has also shown activity against other retroviruses, including various strains of HIV-2 (e.g., ROD and EHO) and Simian Immunodeficiency Virus (SIV) strain MAC251. kuleuven.benih.govresearchgate.netnih.govresearchgate.netcapes.gov.br This broad antiretroviral activity distinguishes it from some other classes of inhibitors, such as NNRTIs, which are typically only active against HIV-1. kuleuven.beresearchgate.net EC50 values against HIV-2 (ROD and EHO) and SIV (MAC251) ranged from 0.8 to 1.5 µg/ml in vitro. researchgate.net

A summary of the activity against HIV-2 and SIV is provided below:

| Virus Strain | Cell Line | EC50 (µg/ml) |

| HIV-2 ROD | MT-4 | 1.5 |

| HIV-2 EHO | MT-4 | 0.8 |

| SIV MAC251 | MT-4 | 1.0 |

Analysis of Antiviral Activity in Chronically Infected Cell Models (e.g., HUT-78, H9)

This compound has been evaluated for its ability to inhibit chronic HIV-1 infections in vitro. kuleuven.benih.govresearchgate.netnih.gov Studies using chronically infected cell models, such as HUT-78 and H9 cells, have shown that this compound can inhibit virus production from these cells. kuleuven.beresearchgate.netresearchgate.netresearchgate.netnih.gov For example, this compound was found to be active in chronically HIV-1 (IIIB)-infected HUT-78 cells. kuleuven.beresearchgate.net At a subtoxic concentration of 5 µg/ml, this compound reduced the HIV-1 progeny yield by 2 log units in chronically infected HUT-78 cells. kuleuven.be

Investigation of Synergistic Effects with Established Antiviral Agents (e.g., AZT, DDC, D4T)

The potential for this compound to act in combination with established antiviral agents has been explored. kuleuven.benih.govresearchgate.netnih.gov When tested in combination with nucleoside reverse transcriptase inhibitors such as zidovudine (B1683550) (AZT), zalcitabine (B1682364) (DDC), and stavudine (B1682478) (D4T), this compound showed effects that were between additive and synergistic. kuleuven.benih.govresearchgate.netnih.govicddt.com Specifically, the combination of this compound with AZT, DDC, or D4T resulted in fractional inhibitory concentration (FIC) values between 0.5 and 1.0, indicating a subsynergistic effect. kuleuven.be

Examination of Effects on Moloney Murine Sarcoma Virus (MSV)-induced Transformation

This compound has demonstrated inhibitory activity against MSV-induced transformation of murine C3H/3T3 cells. kuleuven.beresearchgate.net The compound showed an EC50 value of 2.3 µg/ml in this context. kuleuven.beresearchgate.net However, it is important to note that this compound also exhibited toxicity to the cell monolayer culture at higher concentrations, with a cytotoxic concentration (CC50) of 40 µg/ml, resulting in a selectivity index of less than 20. kuleuven.beresearchgate.net In comparison, the protease inhibitor Ro31-8959 did not inhibit MSV-induced transformation of C3H/3TC cells at subtoxic concentrations. kuleuven.be this compound's activity spectrum was found to be primarily focused on retroviruses, with no antiviral activity observed against the replication of DNA viruses and RNA viruses other than retroviruses. kuleuven.be

Mechanistic Elucidation of this compound's Biological Actions

The mechanistic studies of this compound have largely focused on its effects on HIV-1 replication, revealing several key points of intervention in the viral life cycle. oup.comresearchgate.netnih.govnih.govasm.org

Identification and Validation of Primary Molecular Targets (e.g., HIV-1 Nucleocapsid Protein (NCp7) Zinc Fingers)

The HIV-1 nucleocapsid protein (NCp7) has been identified as a primary molecular target for this compound. nih.govasm.orgnih.govajchem-a.comnih.gov NCp7 is a highly conserved protein essential for various stages of the HIV-1 replication cycle, primarily through its interactions with nucleic acids. nih.govresearchgate.net A key feature of NCp7 is the presence of two strictly conserved CCHC zinc fingers, which are crucial for its proper folding and function. nih.govresearchgate.net this compound is a compound that complexes with zinc, and it belongs to a class of compounds known as zinc ejectors, which target these zinc finger motifs. researchgate.netnih.govnih.govresearchgate.net

Studies on Zinc Ejection from Nucleocapsid Proteins

This compound has been shown to induce the ejection of zinc from the zinc finger motifs of HIV-1 NCp7. nih.govasm.orgnih.govajchem-a.comnih.govresearchgate.net This zinc ejection leads to the loss of the native structure of NCp7, thereby inhibiting its function. conicet.gov.ar The mechanism of inactivation of NC zinc fingers by compounds like this compound can involve electrophilic attack of the zinc fingers, leading to zinc ejection through chelation or covalent binding of cysteine residues. researchgate.net Studies have demonstrated that zinc-ejecting compounds, including this compound, can selectively target retroviral nucleocapsid protein zinc fingers without significantly affecting cellular zinc finger proteins. conicet.gov.ar

Analysis of Interference with Precursor Protein Processing and Progeny Virus Maturation

Research indicates that this compound interferes with the processing of viral precursor proteins and the maturation of progeny virus. oup.comresearchgate.netnih.govnih.govresearchgate.net Specifically, this compound has been shown to inhibit HIV replication by preventing Gag precursor protein processing, leading to the accumulation of aggregated, unprocessed Gag polyprotein. nih.govresearchgate.net This interference with processing is a key aspect of its mechanism of action, acting at a late stage of the HIV-1 replicative cycle. kuleuven.benih.gov

Investigation of Effects on Proviral DNA Formation (e.g., PCR analysis)

Studies utilizing PCR analysis have investigated the effects of this compound on the formation of HIV-1 proviral DNA. kuleuven.beasm.org These analyses revealed that this compound, at various concentrations, did not inhibit the appearance of HIV-1 proviral DNA in infected cells. kuleuven.be Even at concentrations where cytotoxicity was observed, no effect on proviral DNA formation was seen. kuleuven.be This suggests that this compound's mechanism of action occurs at a step subsequent to reverse transcription and proviral DNA formation. kuleuven.beslideshare.netnih.gov

Binding Studies with Cellular Components (e.g., synthetic phospholipids)

Studies have explored the interaction of compounds, including macrocyclic structures, with cellular membranes and their components. Phospholipids (B1166683) are key components of cellular membranes, forming a lipid bilayer that plays a significant role in membrane structure and function. pressbooks.pubphospholipid-research-center.com The interaction of molecules with phospholipids can influence their cellular uptake, distribution, and activity. While direct binding studies of this compound specifically with synthetic phospholipids are not extensively detailed in the provided search results, research on related macrocyclic compounds and the general principles of drug-phospholipid interactions offer context.

Phospholipids are amphiphilic molecules with a hydrophilic head group and hydrophobic tails, and their composition can influence membrane properties and interactions with other molecules. pressbooks.pubphospholipid-research-center.com Different types of phospholipids exist, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS), which vary in their head group structure. phospholipid-research-center.com The interaction of compounds with these lipids can be studied using various methods, including direct binding assays and competition assays. nih.gov For instance, studies on other molecules have shown specific binding to anionic phospholipids like PS and PI. nih.gov

While the precise details of this compound's binding to synthetic phospholipids are not available in the provided snippets, the general importance of phospholipid interactions for macrocyclic compounds, particularly those with lipophilic and amphiphilic characteristics, is recognized. The disulfide linkage and aromatic rings present in this compound contribute to its chemical properties oup.comnih.gov, which would influence its interaction with the lipid environment of cell membranes.

In Vivo Studies in Animal Models (Focus on mechanistic insights and target engagement, not clinical outcomes)

In vivo studies using animal models are crucial for understanding the pharmacodynamics and target engagement of a compound in a complex biological system. worldwide.comnih.govnih.gov For this compound, investigations in murine models have provided insights into its activity and potential mechanisms, particularly in the context of retroviral infections. nih.govkuleuven.beresearchgate.net These studies aim to establish the biological relevance of the target and confirm that modulating the target leads to a desired pharmacological effect. worldwide.compelagobio.com

Pharmacodynamic Profiling in Relevant Disease Models (e.g., murine models)

Pharmacodynamic (PD) profiling in animal models, such as murine models, helps to understand the biochemical and physiological effects of a compound. nih.gov In the case of this compound, studies in mice have explored its effects in models relevant to its investigated antiviral activity. nih.govkuleuven.be For example, this compound was tested for its inhibitory effect on Moloney murine sarcoma virus (MSV)-induced transformation in murine C3H/3T3 cells. nih.govkuleuven.be While it showed inhibitory activity in this in vitro murine cell line, it also exhibited toxicity at higher concentrations. nih.govkuleuven.be

Further in vivo studies in mice infected with MSV were conducted to assess the effect of this compound on tumor initiation and animal survival. nih.govkuleuven.be These studies indicated that this compound did not have a significant effect on tumor initiation at the tested doses. nih.govkuleuven.be At a higher dose, a slight increase in the lifespan of the infected mice was observed, with no overt toxicity noted at this dose. nih.govkuleuven.be

These in vivo murine studies, while not focused on clinical outcomes, provided initial pharmacodynamic data regarding the compound's activity in a relevant viral model and its tolerability in a living system. nih.govkuleuven.be

Target Engagement and Biomarker Validation in Pre-clinical Settings

Target engagement is a critical aspect of pre-clinical research, confirming that a drug candidate interacts with its intended molecular target within a biological system. worldwide.compelagobio.comsapient.bio Biomarkers play a vital role in assessing target engagement and pharmacodynamic responses. worldwide.comsapient.biobioanalysisforum.jp They can provide mechanistic evidence of a drug's effect following target binding. sapient.bio

For this compound, the proposed mechanism of action involves inhibiting a late stage of the HIV-1 replicative cycle, potentially by interfering with precursor protein processing. nih.govresearchgate.netoup.com This suggests that the target of this compound is likely involved in viral maturation. researchgate.netoup.com

Pre-clinical studies aimed at validating the target and identifying relevant biomarkers would involve demonstrating that this compound interacts with the hypothesized viral protein(s) or cellular factor(s) involved in this late-stage process. worldwide.compelagobio.com Techniques such as cellular thermal shift assay (CETSA) can be used to assess drug-target interactions in a more physiological setting. pelagobio.com

While specific biomarkers for this compound target engagement are not explicitly detailed in the provided search results, the general principles of biomarker validation in pre-clinical settings involve establishing a link between drug exposure, target occupancy, and a measurable biological response. worldwide.comsapient.biobioanalysisforum.jp Pharmacodynamic biomarkers, which indicate the immediate pharmacological effect of a drug, are particularly useful in this context. sapient.biobioanalysisforum.jp

Given this compound's proposed mechanism, potential biomarkers could include markers related to viral protein processing or assembly, or cellular pathways affected by the compound's interaction with its target. The in vitro studies showing inhibition of progeny virus maturation and interference with precursor protein processing provide a basis for exploring such biomarkers in pre-clinical in vivo models. researchgate.netoup.com

Computational and in Silico Approaches in Srr Sb3 Research

Molecular Docking and Ligand-Protein Interaction Modeling for Target Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govuneb.br This approach is fundamental in structure-based drug design, allowing researchers to model the interaction between a small molecule (ligand), such as Srr-SB3, and a protein's binding site at an atomic level. nih.govrsc.org The process involves predicting the ligand's conformation, position, and orientation, collectively known as the "pose," within the target protein's active site. nih.gov

The primary goal of molecular docking is to simulate the binding process and characterize the behavior of the small molecule within the binding site, which helps in elucidating fundamental biochemical processes. nih.gov The accuracy of predicting the binding mode is crucial for identifying potential drug hits and optimizing their structures. rsc.org

Various sampling algorithms are employed in molecular docking to explore the vast number of possible binding modes resulting from the molecule's translational, rotational, and conformational freedom. nih.gov These algorithms can be broadly categorized into energy-based methods, which aim to represent the binding free energy as a function of the binding geometry, and stochastic methods, which randomly alter the degrees of freedom of the molecule. uneb.br

A typical molecular docking workflow involves several key steps:

Preparation of the Receptor and Ligand: This involves preparing the 3D structures of both the protein and the ligand for the docking simulation. youtube.com

Defining the Binding Site: The approximate location where the ligand is expected to bind on the protein is defined. youtube.com

Docking Simulation: The chosen algorithm explores different ligand conformations and orientations within the binding site.

Scoring and Analysis: The resulting poses are evaluated using a scoring function to estimate the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

While rigid docking, where both the protein and ligand are considered inflexible, was an early approach, modern methods increasingly incorporate flexibility. Flexible ligand docking, where the ligand's conformations are optimized to fit a rigid binding pocket, is now standard. uneb.br More advanced techniques also account for receptor flexibility, allowing for movements in individual amino acids, which is crucial as protein mobility is closely linked to ligand binding. nih.govuneb.br Full receptor flexibility is often addressed in the refinement stage using molecular dynamics simulations. uneb.br

Molecular Dynamics Simulations for Conformational Analysis and Binding Energy Calculations

Molecular Dynamics (MD) simulations provide a powerful computational method for analyzing the dynamic behavior of molecules and their complexes over time. juniperpublishers.com This technique is particularly valuable for studying the conformational changes in proteins and calculating the binding energies of ligand-protein interactions. juniperpublishers.commdpi.com

Conformational Analysis:

MD simulations can track the movements of atoms in a system, offering insights into the flexibility and stability of proteins. juniperpublishers.com By simulating the protein in an environment that mimics physiological conditions, researchers can observe how its structure evolves. juniperpublishers.com Key metrics used in conformational analysis include:

Root Mean Square Deviation (RMSD): This measures the average deviation of a protein's backbone atoms from a reference structure over the course of the simulation, providing a measure of structural stability. juniperpublishers.com

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual residues around their average positions, highlighting the flexible regions of the protein. juniperpublishers.com

These analyses help in understanding how a protein's conformation might change upon ligand binding or due to other factors, which can be crucial for its biological function. mdpi.comnih.gov For instance, simulations can reveal transitions between different conformational states, such as open and closed forms, which may regulate a protein's activity. mdpi.com

Binding Energy Calculations:

Binding energy is the energy required to disassemble a system into its separate components. texasgateway.org In the context of drug discovery, it represents the strength of the interaction between a ligand and its target protein. A more negative binding energy generally indicates a more stable complex.

The calculation of binding free energies often involves dividing the process into solvation and Coulombic (electrostatic) components. readthedocs.io Implicit solvent models are commonly used to determine the contribution of solvation to the binding free energy. readthedocs.io The binding energy of a nucleus can be determined from its rest mass through Einstein's equation, E = (Δm)c². texasgateway.org A bound system has a smaller mass than its individual constituents, and this mass difference, known as the mass defect, corresponds to the binding energy. texasgateway.org

The theoretical prediction of binding energies can be performed using various models, such as the semi-empirical mass formula (SEMF) based on the liquid drop model, which has shown high accuracy in certain applications. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of compounds with their biological activities. wikipedia.orglongdom.org These models are a cornerstone of computational drug discovery, enabling the prediction of the activity of new, unsynthesized molecules and guiding the optimization of lead compounds. wikipedia.orgmedcraveonline.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and/or structural properties. wikipedia.org The general form of a QSAR model can be expressed as:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

The process of developing a QSAR model involves several key steps:

Data Collection: A dataset of chemical compounds with known biological activities is assembled. mdpi.com

Descriptor Calculation: Numerical descriptors that quantify various aspects of the molecular structure are calculated for each compound. These can include properties like molecular weight, lipophilicity (cLogP), electronegativity, and the number of hydrogen bond donors and acceptors. longdom.orgjocpr.com

Model Building: Statistical methods or machine learning algorithms are used to establish a mathematical relationship between the calculated descriptors and the observed biological activities. mdpi.comjocpr.com

Model Validation: The predictive power and robustness of the model are rigorously assessed. This typically involves dividing the data into a training set for building the model and a test set for evaluating its performance on new data. mdpi.comjocpr.com

QSAR models serve several purposes in drug discovery:

Predicting the activity of novel compounds: This helps in prioritizing which compounds to synthesize and test experimentally, saving time and resources. medcraveonline.comjocpr.com

Lead optimization: By understanding which structural features contribute positively or negatively to activity, medicinal chemists can rationally design more potent and effective analogs. longdom.org

Virtual screening: Large chemical databases can be screened computationally to identify potential "hits" with desired activities. longdom.org

Cheminformatics and Data Mining for Analog Discovery and Lead Optimization

Cheminformatics combines computer and informational sciences to address problems in chemistry, particularly in the context of drug discovery. Data mining, a key component of cheminformatics, involves extracting valuable information and patterns from large datasets of chemical and biological information. Together, these fields provide powerful tools for identifying new drug candidates (analog discovery) and refining their properties (lead optimization).

Analog Discovery:

Analog discovery involves searching for molecules that are structurally similar to a known active compound (a "hit" or "lead"). The underlying principle is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. Cheminformatics tools enable the rapid searching of vast chemical libraries to find such analogs.

The Digilent Analog Discovery 3 is an example of a multi-function test and measurement device that can be used in various scientific and engineering applications, including those that might generate data useful for cheminformatics analysis. digilent.commouser.comfarnell.com This device allows for the measurement, visualization, generation, and recording of mixed-signal circuits, and its capabilities have been enhanced in newer versions, for instance, with increased sample buffer sizes. digilent.comrs-online.com

Lead Optimization:

Once a promising lead compound is identified, the goal of lead optimization is to modify its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. This is an iterative process involving a "design-make-test" cycle.

Cheminformatics and data mining play a crucial role in this cycle by:

Analyzing structure-activity relationships (SAR): By mining data from previously synthesized and tested compounds, researchers can identify which structural modifications lead to improved activity.

Predicting ADMET properties: Computational models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the discovery process.

Guiding synthetic chemistry efforts: By prioritizing which analogs are most likely to succeed, these computational approaches help to focus synthetic resources more effectively.

Potential Applications and Translational Perspectives of Srr Sb3 in Academic Research

Exploration of Therapeutic Modality Potential in Pre-clinical Disease Models

Srr-SB3, a disulfide-containing macrocyclic diamide (B1670390), has demonstrated significant potential as a therapeutic agent, primarily investigated for its anti-retroviral properties in various pre-clinical settings. kuleuven.benih.govnih.gov Research has established its activity against human immunodeficiency virus type 1 (HIV-1), including laboratory strains and clinical isolates, within CD4 lymphocyte lines such as MT-4 and CEM cells, as well as peripheral blood mononuclear cells (PBMCs). kuleuven.beresearchgate.net A key finding is the compound's effectiveness against HIV-1 strains that have developed resistance to existing drug classes, including nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors. kuleuven.benih.gov This suggests a mechanism of action distinct from these established antiviral targets. kuleuven.beresearchgate.net

The therapeutic breadth of this compound extends beyond HIV-1. Studies have confirmed its inhibitory action against various HIV-2 strains and the simian immunodeficiency virus (SIV). kuleuven.benih.govnih.gov Furthermore, this compound has been shown to inhibit the transformation of murine C3H/3T3 cells induced by the Moloney murine sarcoma virus (MSV), another retrovirus. kuleuven.benih.gov However, its antiviral activity appears to be specific to retroviruses, with no observed effect against DNA viruses or other RNA viruses in studies. kuleuven.benih.govnih.gov The compound is also effective in inhibiting virus production in chronically infected cell lines, such as HIV-1 (IIIB)-infected HUT-78 cells, indicating its potential to impact established infections. kuleuven.be

When used in combination with other antiviral agents like zidovudine (B1683550), zalcitabine (B1682364), and stavudine (B1682478), this compound exhibits an effect that ranges from additive to synergistic, highlighting its potential role in combination therapy regimens for HIV. kuleuven.benih.govresearchgate.net

Table 1: Antiviral Activity of this compound in Pre-clinical Models

| Virus Type | Strain(s) | Cell Line(s) | Key Finding | Citation(s) |

|---|---|---|---|---|

| HIV-1 | IIIB, RF, HE, MN, NDK, Clinical Isolates | MT-4, CEM, PBMCs | Effective inhibition of various strains, including drug-resistant variants. | kuleuven.benih.govresearchgate.net |

| HIV-2 | ROD, EHO | Not specified | Demonstrates broad anti-HIV activity. | kuleuven.beresearchgate.net |

| SIV | MAC251 | Not specified | Active against simian immunodeficiency virus. | kuleuven.benih.govnih.gov |

| MSV | Not specified | Murine C3H/3T3 | Inhibits retrovirus-induced cell transformation. | kuleuven.benih.gov |

| Chronic HIV-1 | IIIB | HUT-78 | Reduces progeny virus yield in chronically infected cells. | kuleuven.be |

Consideration of this compound in Chemical Biology and Biotechnological Innovations

In the realm of chemical biology, this compound serves as a valuable molecular probe due to its unique mechanism of action. Time-of-addition experiments have pinpointed its inhibitory effect to a late stage of the HIV-1 replication cycle. kuleuven.benih.gov This is distinct from many existing antivirals that target early stages like reverse transcription or viral entry. kuleuven.be The compound does not interfere with reverse transcriptase or protease, the targets of widely used anti-HIV drugs. kuleuven.beresearchgate.net

The primary molecular target of this compound is believed to be the HIV nucleocapsid protein (NCp7). kuleuven.be NCp7 contains highly conserved zinc finger domains that are crucial for viral replication. researchgate.net this compound, a compound that complexes with zinc, is thought to interact with these zinc fingers, leading to the ejection of zinc. kuleuven.beresearchgate.net This interaction disrupts the function of NCp7, thereby inhibiting the maturation of new virus particles. researchgate.net This mechanism makes this compound and its derivatives, disulfide benzamides, a novel class of anti-HIV agents. kuleuven.be

From a biotechnological perspective, the discovery and characterization of this compound's mode of action pave the way for innovative drug development strategies. researchgate.net Its ability to act on a different and highly conserved viral target (NCp7) makes it a promising candidate for overcoming drug resistance, a major challenge in HIV therapy. researchgate.net The structure of this compound, a macrocyclic diamide with a disulfide linkage, provides a unique scaffold for the design and synthesis of next-generation antiretroviral drugs. kuleuven.beresearchgate.net These agents could be developed as standalone therapies or as part of a broader strategy to combat drug-resistant HIV, making them attractive candidates for further preclinical and clinical evaluation. researchgate.netresearchgate.net

Novel Applications Beyond Antiviral Activity (e.g., potential anticancer, antioxidant properties)

Beyond its well-documented antiviral effects, preliminary research indicates that this compound may possess cytostatic properties. Studies have shown that the compound can inhibit the proliferation of both murine and human tumor cells. kuleuven.be This suggests a potential, albeit less explored, application in oncology. The concentrations required for 50% inhibition of tumor cell proliferation were observed to be in the range of 7.7 to 21 mg/ml. kuleuven.be The compound was noted to be generally more cytostatic towards murine tumor cell lines than human ones. kuleuven.be

The exploration of this compound as an anticancer agent is still in its early stages, and the specific mechanisms behind its cytostatic effects are not as well-defined as its antiviral actions. kuleuven.beresearchgate.net However, the ability of macrocyclic compounds to exhibit anticancer effects is a recognized area of medicinal chemistry. researchgate.net

Currently, based on the available search results, there is no specific information or research dedicated to the antioxidant properties of this compound. This remains an uninvestigated area of its biochemical profile.

Table 2: Investigated Cytostatic Effects of this compound

| Cell Type | Effect | Concentration for 50% Inhibition | Citation(s) |

|---|---|---|---|

| Murine Tumor Cells | Cytostatic | 7.7 to 21 mg/ml | kuleuven.be |

| Human Tumor Cells | Cytostatic | 7.7 to 21 mg/ml | kuleuven.be |

Challenges, Limitations, and Future Directions in Srr Sb3 Academic Research

Methodological Challenges in Comprehensive Compound Characterization and Activity Profiling

Comprehensive characterization of SRR-SB3 and precise profiling of its biological activity present notable methodological hurdles in academic research. Designing experiments to fully characterize the replication defects induced by this compound has been identified as challenging. wikipedia.org Accurately measuring the compound's activity across diverse cell types and viral strains can also be complex, as evidenced by variations in observed efficacy depending on the specific experimental system used. For instance, while active in MT-4, CEM, and peripheral blood mononuclear cells, its effectiveness might vary. mims.comfishersci.atwikidata.orgwikipedia.org The inherent nature of targeting a highly flexible and basic protein like NCp7 with zinc fingers poses difficulties in developing assays that specifically and accurately measure the compound's interaction and its downstream effects without off-target interference. mims.com

Conceptual Limitations in Current Understanding of this compound Mechanisms and Broader Biological Implications

Despite the understanding that this compound functions as a zinc ejector targeting NCp7, there are conceptual limitations in the current understanding of its precise mechanisms and broader biological implications. wikipedia.orgfishersci.atwikipedia.orgmims.comnih.govnih.gov While studies suggest it interferes with a late stage of the viral life cycle, potentially by inhibiting maturation of progeny virus or interfering with precursor protein processing, the detailed molecular events remain to be fully elucidated. wikipedia.orgmims.comuni.lufishersci.atwikidata.orgwikipedia.orgnih.govacsmedchem.orgnih.gov The exact cascade of events following zinc ejection from NCp7 by this compound and how this specifically leads to the observed antiviral effects requires further in-depth investigation. Furthermore, while its activity against HIV-1, HIV-2, and SIV has been noted, its potential broader biological implications beyond these specific retroviruses are not well understood. mims.comfishersci.atwikidata.orgwikipedia.org Understanding the full spectrum of its interactions within complex biological systems presents a significant conceptual challenge.

Identification of Critical Unanswered Questions and Research Gaps in this compound Efficacy and Specificity

Several critical unanswered questions and research gaps exist regarding the efficacy and specificity of this compound. A key gap lies in fully understanding the relationship between its in vitro activity and potential in vivo efficacy. While some congeners are reportedly under advanced preclinical evaluation, the translation of in vitro findings to clinical outcomes is a general challenge in drug discovery. mims.comwikipedia.org The specificity of this compound for viral NCp7 versus host cellular zinc finger proteins is another crucial area requiring further investigation to fully assess potential off-target effects and improve the selectivity profile. mims.com Although this compound has shown activity against some resistant HIV strains, the potential for the development of resistance specifically to this compound or its class of compounds, and the underlying mechanisms of such resistance, represent important unanswered questions. mims.comwikipedia.org The precise structural determinants of this compound's interaction with NCp7 and how these interactions confer specificity and efficacy also warrant further detailed study. fishersci.atwikipedia.orgsketchfab.comejmo.org

Roadmap for Future Academic Investigations and Advanced Pre-clinical Research Strategies

A roadmap for future academic investigations and advanced pre-clinical research strategies for this compound and related compounds should focus on addressing the identified challenges and gaps. Future studies should aim for more sophisticated and standardized methodologies for compound characterization and activity profiling across a wider range of relevant in vitro and ex vivo models. Research into the detailed molecular mechanism of this compound's action at the late stage of the viral life cycle, including its impact on viral protein processing and assembly, is crucial. wikipedia.orguni.lu Advanced structural biology techniques could provide valuable insights into the interaction between this compound and NCp7. fishersci.at

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate Srr-SB3’s antiviral activity, and what methodological considerations are critical for reproducibility?

- Answer : this compound’s antiviral efficacy is typically assessed using in vitro cell culture models infected with HIV-1. Key methodologies include:

- Viral replication assays : Quantifying viral load reduction via reverse transcriptase (RT) activity or p24 antigen ELISA .

- Dose-response experiments : Testing varying concentrations to determine IC₅₀ values, ensuring proper controls (e.g., untreated infected cells) .

- Cytotoxicity assessments : Parallel measurement of host cell viability (e.g., MTT assays) to distinguish antiviral effects from nonspecific toxicity .

- Critical considerations: Standardize cell lines (e.g., MT-4 lymphocytes), viral strains, and incubation times to ensure cross-study comparability.

Q. How is this compound’s mechanism of action inferred from experimental data, and what analytical techniques validate these hypotheses?

- Answer : Mechanistic insights are derived from:

- Time-of-addition assays : Identifying the stage of viral replication inhibited (e.g., late-phase inhibition by this compound via virion assembly disruption) .

- Structural analysis : Computational modeling of this compound’s interaction with viral targets (e.g., HIV-1 capsid proteins) using molecular docking .

- Comparative studies : Contrasting this compound with analogs (e.g., erythromycin derivatives) to isolate functional groups critical for activity .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported efficacy across studies, such as variability in IC₅₀ values?

- Answer : Contradictions arise from differences in:

- Assay conditions (e.g., serum concentration affecting drug stability) .

- Viral isolates (e.g., lab-adapted vs. clinical strains with divergent susceptibility) .

- Resolution approaches :

Meta-analysis : Pool data from multiple studies to identify trends, adjusting for methodological heterogeneity .

Standardized protocols : Adopt consensus guidelines for antiviral assays (e.g., NIH/NIAID recommendations) .

Replication studies : Independently validate results in diverse experimental settings .

Q. How can researchers optimize experimental design to investigate this compound’s long-term antiviral resistance potential?

- Answer : A phased approach is recommended:

- Phase 1 : Serial passage of HIV-1 in this compound-treated cultures to select resistant mutants .

- Phase 2 : Genotypic analysis (e.g., sequencing gag-pol regions) to identify resistance-associated mutations .

- Phase 3 : Phenotypic validation using recombinant viruses harboring identified mutations .

- Statistical rigor: Use nonlinear regression models to quantify resistance fold-changes and confidence intervals .

Q. What methodologies ensure robust statistical interpretation of this compound’s synergistic effects with other antiretrovirals?

- Answer : Synergy is evaluated via:

- Combination index (CI) analysis : Calculate CI values using the Chou-Talalay method, where CI < 1 indicates synergy .

- Isobolograms : Graphically represent drug interactions at fixed inhibitory levels .

- Validation : Replicate results in primary cell models (e.g., PBMCs) to confirm clinical relevance .

Data Presentation and Validation

Q. What are the best practices for presenting this compound’s antiviral data in peer-reviewed publications?

- Answer : Follow the IMRAD structure with emphasis on:

- Results : Tabulate IC₅₀, CC₅₀, and selectivity indices (SI) with standard deviations (Table 1) .

- Discussion : Contrast findings with prior studies (e.g., Witvrouw et al., 1997) and hypothesize mechanistic divergences .

- References : Cite primary literature and preprints (if peer-reviewed) while avoiding non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.